molecular formula C18H16O4 B12804155 Isatropic acid, trans-(-)- CAS No. 89066-66-0

Isatropic acid, trans-(-)-

Cat. No.: B12804155
CAS No.: 89066-66-0
M. Wt: 296.3 g/mol
InChI Key: LRUSLZFPYBAMCI-KBXCAEBGSA-N
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Description

Isatropic acid, trans-(-)-, also known as 1,2,3,4-Tetrahydro-1-phenyl-1,4-naphthalenedicarboxylic acid, is a stereoisomer of isatropic acid. This compound is notable for its unique structural configuration, which includes a phenyl group attached to a tetrahydronaphthalene ring system. The molecular formula of isatropic acid, trans-(-)-, is C18H16O4, and it has a molecular weight of 296.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isatropic acid, trans-(-)-, can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with phenylacetic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as acetic acid. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of isatropic acid, trans-(-)-, often involves large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also include additional steps such as distillation and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Reactions of Structurally Similar Carboxylic Acids

The search results highlight several studies on carboxylic acids and their reactivity, which may provide indirect insights:

  • α-trans-Cinnamic Acid Dimerization :

    • Under X-ray irradiation, α-trans-cinnamic acid undergoes [2+2] cycloaddition to form α-truxillic acid (a cyclobutane dimer) via a topochemical reaction. This process follows Johnson-Mehl-Avrami-Kolmogorov (JMAK) kinetics, with a rate constant influenced by irradiation time and temperature .

    • Competing side reactions (e.g., degradation pathways) were observed at longer irradiation times, leading to non-dimer byproducts .

  • Cediranib Synthesis :

    • A kinetic study of the alkylation of indolphenol with chloropyrrolidine revealed unexpected first-order kinetics due to intermediate azetidinium ion formation . Optimization of solvent and base equivalents improved reaction yields .

Methodologies for Reaction Optimization

Key techniques from the search results applicable to studying undercharacterized compounds like isatropic acid include:

Design of Experiments (DoE)

  • Used to optimize reaction variables (e.g., temperature, residence time, stoichiometry) for the nucleophilic aromatic substitution (NAr) of 2,4-difluoronitrobenzene with pyrrolidine. A face-centered central composite design identified optimal conditions (93% yield) while quantifying impurity formation .

  • Full factorial designs improved selectivity in glyoxylic acid addition to catechol, increasing yields from <20% to >70% .

Kinetic Analysis

  • Rate laws and isotopic labeling (e.g., kinetic isotope effects) help elucidate mechanisms. For example, secondary β-deuterium isotope effects (KIE ≈ 1.15–1.3) indicated hyperconjugation-stabilized transition states in carbocation-forming reactions .

Spectroscopic and Computational Insights

While not specific to isatropic acid, these methods are critical for reaction characterization:

  • Inelastic X-ray Scattering (IXS) :

    • Tracked electronic structure changes during α-trans-cinnamic acid dimerization, revealing sp² → sp³ rehybridization at carbon atoms .

  • Machine Learning (ML) for Reaction Prediction :

    • ML models trained on isotropic g-values (from EPR data) predicted structure-dependent reactivity in radical polymers . Similar approaches could correlate isatropic acid’s electronic structure with its reactivity.

Challenges and Recommendations

  • Nomenclature Verification : Confirm the IUPAC name or CAS registry number for "isatropic acid, trans-(-)-", as it may be a historical or less-common synonym (e.g., isatropic acid could relate to isatin derivatives or tropic acid analogs).

  • Synthetic Routes : If unreported, consider leveraging methodologies from analogous systems:

    • DoE-guided optimization for variables like solvent polarity, catalysts, and temperature .

    • Isotopic labeling to probe reaction mechanisms via KIE .

  • Characterization : Use IXS or solid-state NMR to monitor reaction progress, as demonstrated for cinnamic acid dimerization .

Scientific Research Applications

Isatropic acid, trans-(-)-, has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of isatropic acid, trans-(-)-, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Isatropic acid, trans-(-)-, can be compared with other similar compounds, such as:

Isatropic acid, trans-(-)-, stands out due to its unique combination of a phenyl group and a tetrahydronaphthalene ring, which imparts distinct properties and reactivity.

Properties

CAS No.

89066-66-0

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid

InChI

InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m0/s1

InChI Key

LRUSLZFPYBAMCI-KBXCAEBGSA-N

Isomeric SMILES

C1C[C@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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